molecular formula C16H23ClN2O4S B7056877 N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide

Cat. No.: B7056877
M. Wt: 374.9 g/mol
InChI Key: QZUZOMHISAQLBQ-UHFFFAOYSA-N
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Description

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide is a complex organic compound that features a piperidine ring substituted with a tert-butylsulfonyl group and a benzamide moiety with chloro and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a tert-butylsulfonyl group. The benzamide moiety is introduced through a series of reactions involving chlorination and hydroxylation. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield a variety of substituted benzamides.

Scientific Research Applications

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and piperidine derivatives with different substituents. Examples include:

  • N-(1-tert-butylsulfonylpiperidin-4-yl)-3-chloro-5-hydroxybenzamide
  • N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-4-hydroxybenzamide

Uniqueness

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-16(2,3)24(22,23)19-8-6-11(7-9-19)18-15(21)13-10-12(20)4-5-14(13)17/h4-5,10-11,20H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUZOMHISAQLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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